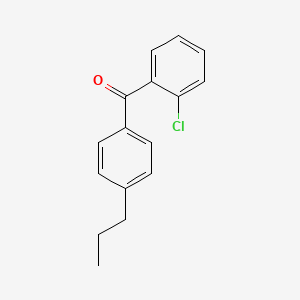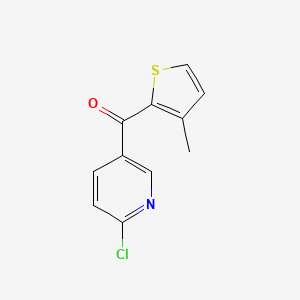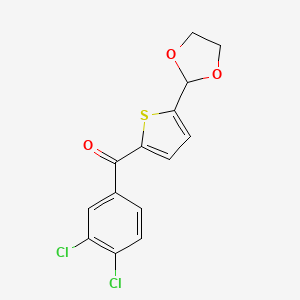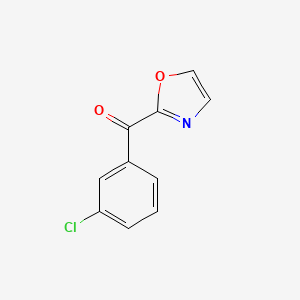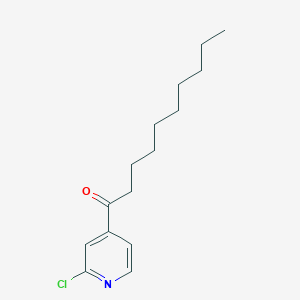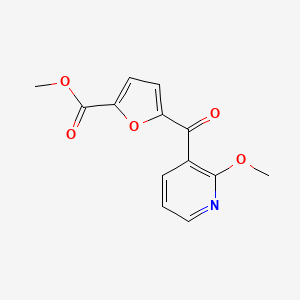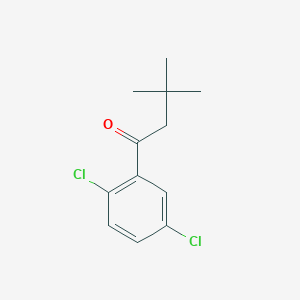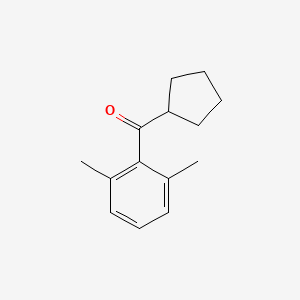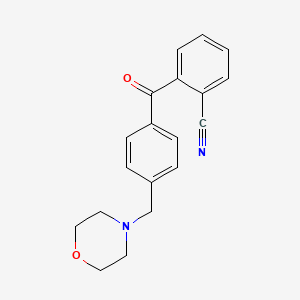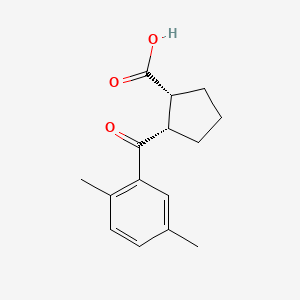
cis-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Übersicht
Beschreibung
“Cis-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the linear formula C15H18O3 . It is an organic compound that falls under the category of Aryls .
Molecular Structure Analysis
The molecule of “cis-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” contains a total of 37 bonds. There are 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen
1. Organic Chemistry: Base-catalyzed Diborylation of Alkynes
- Summary of Application : This compound is used in the synthesis of cis-1,2-bis (boryl)alkenes from various alkynes . This process is efficient, transition-metal free, and practical .
- Methods of Application : The process involves the use of a catalytic amount of K2CO3 under mild conditions . Tetrasubstituted alkenes and phenanthrene derivatives are then constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .
- Results or Outcomes : The process results in the efficient synthesis of cis-1,2-bis (boryl)alkenes from various alkynes .
2. Organic Chemistry: Enantioselective Remote Methylene C−H (Hetero)arylation of Cycloalkane Carboxylic Acids
- Summary of Application : This compound is used in the enantioselective palladium-catalyzed remote g-C−H (hetero)arylations of free cycloalkane carboxylic acids . This reaction establishes g-tertiary and a-quaternary stereocenters simultaneously .
- Methods of Application : The process involves the use of chiral bifunctional oxazoline-pyridone ligands . The sequential enantioselective editing of two methylene C–H bonds can be achieved by using chiral ligands with opposite configuration .
- Results or Outcomes : The process provides access to a wide range of cyclic chiral synthons and bioactive molecules .
3. Organic Chemistry: Synthesis of 1,2-Disubstituted Cyclopentadienes
- Summary of Application : This compound is used in the synthesis of 1,2-disubstituted cyclopentadienes . These compounds have played an important role in organic chemistry since their discovery .
- Methods of Application : The process involves a sequential bisalkylation via intermediate monosubstituted cyclopentadienes . This commonly results in the formation of a mixture of 1,2- and 1,3-substituted cyclopentadienes .
- Results or Outcomes : The process provides access to a wide range of cyclic chiral synthons and bioactive molecules .
4. Organic Chemistry: Synthesis of Metallocenes
- Summary of Application : This compound is used in the synthesis of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes . Metallocenes are popular and indispensable catalysts in a plethora of organic transformations .
- Methods of Application : The process involves a sequential bisalkylation via intermediate monosubstituted cyclopentadienes . This commonly results in the formation of a mixture of 1,2- and 1,3-substituted cyclopentadienes .
- Results or Outcomes : The process provides access to a wide range of cyclic chiral synthons and bioactive molecules .
Safety And Hazards
The safety data sheet for “cis-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” suggests that any clothing contaminated by the product should be immediately removed and the affected area should be moved out of the dangerous zone. It’s also recommended to consult a physician and show the safety data .
Eigenschaften
IUPAC Name |
(1R,2S)-2-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-6-7-10(2)13(8-9)14(16)11-4-3-5-12(11)15(17)18/h6-8,11-12H,3-5H2,1-2H3,(H,17,18)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWIBAXNGPNHL-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)[C@H]2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641318 | |
| Record name | (1R,2S)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733740-19-7 | |
| Record name | (1R,2S)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



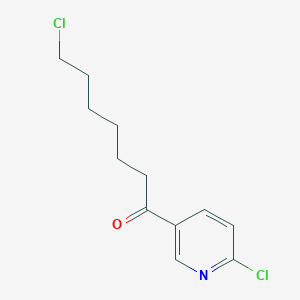
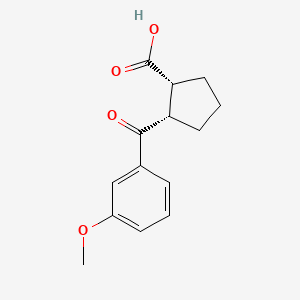
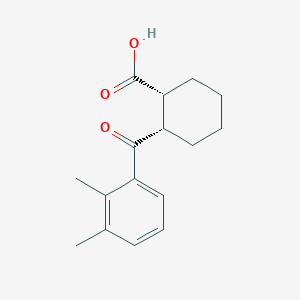
![cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614146.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)
